3-Pyridin-2-ylimidazo[1,2-a]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8N4 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
3-pyridin-2-ylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C11H8N4/c1-2-4-13-9(3-1)10-7-14-11-8-12-5-6-15(10)11/h1-8H |
InChI Key |
CEPBYDDOLAPNJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C3N2C=CN=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established and Novel Synthetic Routes to the Imidazo[1,2-a]pyrazine (B1224502) Core
The construction of the imidazo[1,2-a]pyrazine ring system can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern multicomponent and catalytic methods.
Classical Condensation Reactions (e.g., α-Halogenocarbonyl Compounds with 2-Aminopyrazines)
The most traditional and widely employed method for the synthesis of the imidazo[1,2-a]pyrazine scaffold is the condensation reaction between a 2-aminopyrazine (B29847) and an α-halogenocarbonyl compound. ucl.ac.uknih.gov This reaction, often referred to as the Tschitschibabin reaction, proceeds through an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrazine by the α-halocarbonyl compound. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic imidazo[1,2-a]pyrazine ring system. ucl.ac.uk
To synthesize a 3-substituted imidazo[1,2-a]pyrazine, such as the target compound, an α-haloketone bearing the desired substituent is required. For instance, the reaction of 2-aminopyrazine with 2-bromo-1-(pyridin-2-yl)ethan-1-one would be a direct route to 3-pyridin-2-ylimidazo[1,2-a]pyrazine. A key challenge with this method can be the availability and stability of the required α-halogenocarbonyl compounds, which are often lachrymatory. mdpi.com
| Starting Material 1 | Starting Material 2 | Product | Reaction Type |
| 2-Aminopyrazine | α-Halogenocarbonyl Compound | Imidazo[1,2-a]pyrazine | Classical Condensation |
Multicomponent Reaction Strategies for Imidazo[1,2-a]pyrazine Formation
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. nih.gov
The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo-fused heterocycles. nih.govthieme-connect.com This acid-catalyzed reaction involves the condensation of a 2-aminoazine (like 2-aminopyrazine), an aldehyde, and an isocyanide. thieme-connect.comresearchgate.net The reaction proceeds via the formation of an imine from the 2-aminopyrazine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide to furnish the 3-aminoimidazo[1,2-a]pyrazine product. nih.gov
While the classical GBB reaction yields a 3-amino substituted product, modifications and post-GBB transformations can be envisioned to access other substitution patterns. The versatility of the GBB reaction has been demonstrated in the synthesis of a wide array of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines. mdpi.comthieme-connect.combeilstein-journals.org The reaction is often catalyzed by Lewis acids such as scandium(III) triflate (Sc(OTf)₃) or protic acids. nih.govnih.gov
| Component 1 | Component 2 | Component 3 | Catalyst (Example) | Product Type |
| 2-Aminopyrazine | Aldehyde | Isocyanide | Sc(OTf)₃ | 3-Aminoimidazo[1,2-a]pyrazine |
Beyond the GBB reaction, other three-component cyclocondensations involving an aldehyde, an isocyanide, and an aminopyrazine have been developed. An iodine-catalyzed, one-pot, three-component condensation provides an efficient route to imidazo[1,2-a]pyrazines. rsc.orgnih.gov In this method, the in-situ generated product from the reaction between an aryl aldehyde and 2-aminopyrazine undergoes a [4+1] cycloaddition with an isocyanide. rsc.orgnih.gov This approach is notable for its operational simplicity and the use of a cost-effective and environmentally benign catalyst. nih.gov To obtain this compound via a related pathway, one would theoretically use pyridine-2-carbaldehyde, 2-aminopyrazine, and an appropriate isocyanide, followed by subsequent chemical modifications if the isocyanide component does not directly yield the desired C-3 hydrogen.
Copper catalysis has been extensively used in the synthesis of imidazo-fused heterocycles, offering mild and efficient reaction conditions. rsc.org One such approach involves a three-component reaction of 2-aminopyridines, sulfonyl azides, and terminal ynones, which could be adapted for 2-aminopyrazines. rsc.org Another copper-catalyzed method for the synthesis of imidazo[1,2-a]pyridines, which serves as a model for the pyrazine (B50134) analogues, involves the reaction of aminopyridines and nitroolefins using air as the oxidant. nih.govorganic-chemistry.org This one-pot procedure is general and suitable for constructing a variety of substituted imidazo[1,2-a]pyridines. nih.gov Extension of this methodology to 2-aminopyrazine and a nitroolefin derived from pyridine (B92270) would provide a potential route to the target compound.
Aerobic Oxidative Cyclization and Dehydrogenative Coupling Reactions
Aerobic oxidative cyclization and dehydrogenative coupling represent a green and atom-economical approach to the synthesis of heterocyclic compounds. These reactions often utilize molecular oxygen or air as the terminal oxidant, producing water as the only byproduct. organic-chemistry.org
Copper-catalyzed aerobic oxidative cyclization has been successfully applied to the synthesis of imidazo[1,2-a]pyridines from pyridines and ketoxime acetates. organic-chemistry.org The reaction tolerates a wide range of functional groups and proceeds under mild conditions. organic-chemistry.org A similar strategy, a copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters, has also been reported to be rapid and environmentally friendly. organic-chemistry.orgnih.gov Adapting these methods, the reaction of pyrazine with a suitable ketoxime derived from a pyridyl ketone could potentially yield this compound.
Furthermore, iron-catalyzed aerobic oxidative cross-dehydrogenative coupling has been used for the C-H functionalization of imidazo[1,2-a]pyridines with aryl aldehydes, leading to 3-aroylimidazo[1,2-a]pyridines. rsc.org This demonstrates the feasibility of direct C-H functionalization at the C-3 position, which could be a potential strategy starting from an unsubstituted imidazo[1,2-a]pyrazine.
| Reaction Type | Catalyst (Example) | Oxidant | Key Feature |
| Aerobic Oxidative Cyclization | Copper(I) Iodide | Air/O₂ | Environmentally friendly, atom-economical |
| Dehydrogenative Coupling | Iron(III) Bromide | Air/O₂ | Direct C-H functionalization |
Iron-Catalyzed Denitration Reactions
While direct iron-catalyzed denitration reactions specifically for the synthesis of this compound are not extensively documented in the reviewed literature, the principles of such reactions on related heterocyclic systems, like imidazo[1,2-a]pyridines, offer valuable insights. Iron catalysis is an attractive approach due to the low cost, low toxicity, and high natural abundance of iron. organic-chemistry.org
In a related study, an iron(II)-catalyzed denitration reaction was successfully employed for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. organic-chemistry.org This process involves the reaction of aminopyridines with 2-methyl-nitroolefins in the presence of an iron(II) chloride catalyst. organic-chemistry.org The proposed mechanism proceeds through a Michael addition, followed by an intramolecular cyclization and subsequent elimination of the nitro group. organic-chemistry.org This methodology highlights the potential for iron catalysts to facilitate the formation of the imidazo[1,2-a] fused system.
Extrapolating this to the synthesis of the target pyrazine analogue, one could envision a similar strategy employing a substituted aminopyrazine as the starting material. The reaction conditions would likely require optimization to accommodate the electronic differences between the pyridine and pyrazine rings.
Ultrasound-Assisted Synthetic Protocols
The application of ultrasound irradiation in organic synthesis has emerged as a powerful tool for accelerating reactions, improving yields, and promoting greener chemical processes. scispace.com While specific ultrasound-assisted protocols for the direct synthesis of this compound are not explicitly detailed, the synthesis of the parent imidazo[1,2-a]pyrazine scaffold and its derivatives has been shown to benefit from this technology.
For instance, a rapid and efficient method for the synthesis of imidazo[1,2-a]pyridines has been developed using ultrasonic irradiation. scispace.com This protocol involves the condensation of 2-aminopyridine (B139424) with 2-bromoacetophenone (B140003) derivatives and has been shown to tolerate a wide range of functional groups, affording the products in good to excellent yields in significantly reduced reaction times. scispace.com The use of polyethylene (B3416737) glycol (PEG-400) as a green solvent further enhances the environmental friendliness of this method. scispace.com
Furthermore, multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction (GBBR), have been successfully performed under ultrasound irradiation to synthesize complex heterocyclic systems, including imidazo[1,2-a]pyridine-chromones. researchgate.net This suggests that ultrasound could be effectively employed in multicomponent strategies to construct the this compound scaffold. Microwave-assisted multicomponent reactions have also been utilized to create libraries of 3-aminoimidazo[1,2-a]pyrazine derivatives, demonstrating the utility of alternative energy sources in synthesizing this heterocyclic system. nih.gov
Regioselective Functionalization and Derivatization of the Imidazo[1,2-a]pyrazine System
The biological activity of imidazo[1,2-a]pyrazine derivatives can be fine-tuned by introducing various substituents at specific positions of the heterocyclic core. Regioselective functionalization is, therefore, a critical aspect of the synthetic strategy.
Selective Substitutions at the Pyrazine Moiety (e.g., Bromination)
Electrophilic bromination is a common strategy for introducing a handle for further functionalization on the imidazo[1,2-a]pyrazine ring system. However, this reaction can sometimes lead to mixtures of regioisomers. nih.gov Calculation-assisted approaches have been employed to predict and control the regioselectivity of metalation, which in turn directs the position of functionalization. nih.govrsc.orgrsc.orgresearchgate.net
For instance, the functionalization of the imidazo[1,2-a]pyrazine scaffold has been achieved through electrophilic bromination followed by Suzuki-Miyaura cross-coupling reactions. nih.govrsc.orgrsc.orgresearchgate.net However, direct C-H functionalization methods are often preferred to avoid the pre-functionalization step.
Introduction of Aryl and Heteroaryl Groups at C-2 and C-3 Positions
The introduction of aryl and heteroaryl groups at the C-2 and C-3 positions of the imidazo[1,2-a]pyrazine core is a key strategy for diversifying the chemical space and modulating biological activity. nih.govresearchgate.net Several synthetic routes have been developed to achieve this, including both classical and modern catalytic methods.
Flexible synthetic routes have been established to deliver both 2- and 3-aryl substituted regioisomers of imidazo[1,2-a]pyrazines. nih.gov The regiochemistry of these substitutions is typically confirmed using 2D NMR techniques, such as HMBC. nih.gov For 3-substituted imidazo[1,2-a]pyrazine derivatives, various strategies are available for the synthesis of the key heterocyclic core. nih.gov
Synthesis of Analogues Bearing Pyridyl Substituents
The synthesis of analogues bearing pyridyl substituents, particularly at the C-3 position, is of significant interest. One of the most powerful methods for achieving this transformation is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of a halogenated or triflated imidazo[1,2-a]pyrazine with a pyridylboronic acid or ester. researchgate.net
While a direct example for the synthesis of this compound via Suzuki coupling was not found in the provided search results, the synthesis of related biaryl systems is well-established. For example, the synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands has been accomplished using Suzuki-Miyaura cross-coupling. rsc.org Similarly, the synthesis of pyridazine (B1198779) derivatives through Suzuki-Miyaura coupling has been reported. nih.gov These examples demonstrate the feasibility of applying this methodology to the synthesis of the target compound. The key would be the preparation of a 3-bromo or 3-iodoimidazo[1,2-a]pyrazine (B596966) intermediate, which can then be coupled with 2-pyridylboronic acid.
Advanced Synthetic Strategies for Analogues with Modified Side Chains
The development of advanced synthetic strategies allows for the introduction of complex and diverse side chains onto the imidazo[1,2-a]pyrazine scaffold, leading to novel analogues with potentially enhanced biological activities.
One such strategy involves the functionalization of a pre-existing group on the imidazo[1,2-a]pyrazine core. For example, a 3-formyl-imidazo[1,2-a]pyridine derivative can be synthesized and subsequently used in a Claisen-Schmidt condensation reaction with acetophenone (B1666503) derivatives to yield chalcone-like structures with extended side chains. scirp.org This approach offers a versatile platform for creating a library of compounds with varying side chain lengths and functionalities.
Another advanced approach is the use of multicomponent reactions to build complexity in a single step. For instance, the Groebke-Blackburn-Bienaymé reaction can be utilized to introduce diverse amino side chains at the C-3 position. bio-conferences.org Furthermore, post-condensation modifications of the products from these multicomponent reactions can lead to even greater structural diversity. nih.gov
Below is a table summarizing the yields of various imidazo[1,2-a]pyridine (B132010) derivatives synthesized using ultrasound-assisted iodination, a key step that can precede side-chain introduction via cross-coupling reactions.
| Compound | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 2a | 3-Iodo-2-phenyl | 90 | 160–162 |
| 2f | 3-Iodo-7-methoxy-2-phenyl | 94 | 146–148 |
| 2g | 3-Iodo-7-methyl-2-phenyl | 90 | 161–163 |
| 3e | 3-Iodo-2-(4-nitrophenyl) | 60 | 188–190 |
Buchwald–Hartwig Amination for N-Substituted Derivatives
The Buchwald–Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction is a cornerstone in synthetic organic chemistry, enabling the synthesis of aryl amines from aryl halides and primary or secondary amines. wikipedia.org While specific examples for the direct N-substitution on the imidazo[1,2-a]pyrazine ring of this compound are not extensively documented, the principles of this reaction are widely applied to similar heterocyclic systems. For instance, the amination of chloro-substituted imidazo[1,2-b]pyridazine (B131497) derivatives has been successfully demonstrated, showcasing the utility of this method for creating N-substituted analogs. researchgate.net
The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and often dictates the scope and efficiency of the reaction. Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective for the amination of primary amines. wikipedia.org
To illustrate the application of this methodology, one can envision the reaction of a halo-substituted this compound with various amines. For example, an 8-chloro-3-(pyridin-2-yl)imidazo[1,2-a]pyrazine could be coupled with a range of primary and secondary amines to yield the corresponding 8-amino derivatives. The reaction conditions would likely be adapted from successful examples on related imidazopyridine or imidazopyridazine cores.
Table 1: Representative Buchwald–Hartwig Amination Reactions on a Model Halo-Imidazo[1,2-a]pyrazine Scaffold
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Morpholine | Pd2(dba)3 | BINAP | NaOtBu | Toluene | 100 | 85 |
| 2 | Aniline | Pd(OAc)2 | XPhos | K3PO4 | Dioxane | 110 | 78 |
| 3 | Benzylamine | PdCl2(dppf) | dppf | Cs2CO3 | Toluene | 100 | 92 |
| 4 | Piperidine | Pd2(dba)3 | RuPhos | LiHMDS | THF | 80 | 88 |
Note: The data in this table is illustrative and based on typical conditions and yields for Buchwald-Hartwig amination on related heterocyclic systems, as specific examples for this compound were not available in the searched literature.
Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. researchgate.net This reaction has found extensive application in the synthesis of biaryl and polyaryl compounds, which are common motifs in pharmaceuticals and functional materials. researchgate.net
The functionalization of the this compound scaffold can be readily achieved using this methodology. For instance, a bromo-substituted derivative, such as 6-bromo-3-(pyridin-2-yl)imidazo[1,2-a]pyrazine, can be coupled with a variety of aryl and heteroaryl boronic acids or their esters to introduce diverse substituents at the 6-position. Research on the closely related 6-halogenoimidazo[1,2-a]pyridines has demonstrated the efficacy of microwave-assisted Suzuki-Miyaura coupling, which can lead to high yields and significantly reduced reaction times. imist.ma Commonly used catalysts include Pd(PPh₃)₄ and Pd(OAc)₂/PPh₃, with a base such as K₂CO₃ or Na₂CO₃. imist.manih.gov
The reaction is tolerant of a wide range of functional groups, making it a highly valuable tool for late-stage diversification of complex molecules. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products.
Table 2: Illustrative Suzuki-Miyaura Cross-Coupling Reactions on a Model 6-Bromo-3-(pyridin-2-yl)imidazo[1,2-a]pyrazine
| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | Microwave, 120°C, 30 min | 91 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | DMF | 100°C, 12 h | 88 |
| 3 | Thiophen-3-ylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 90°C, 8 h | 85 |
| 4 | Pyridin-3-ylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/EtOH/H2O | Reflux, 16 h | 79 |
Note: The data in this table is illustrative and based on typical conditions and yields for Suzuki-Miyaura cross-coupling reactions on related 6-bromo-imidazoazine systems, as specific examples for 6-bromo-3-(pyridin-2-yl)imidazo[1,2-a]pyrazine were not available in the searched literature.
Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). For the imidazo[1,2-a]pyrazine (B1224502) class of compounds, NMR is crucial for confirming the regiochemistry of substituents and the integrity of the fused heterocyclic ring system. nih.gov
In ¹H NMR spectra of imidazo[1,2-a]pyrazine derivatives, protons on the pyrazine (B50134) ring typically appear as distinct singlets or doublets in the downfield region (δ 8.0–9.1 ppm) due to the electron-withdrawing nature of the nitrogen atoms. nih.gov The protons on the imidazole (B134444) portion of the scaffold also have characteristic shifts. For instance, in a study of 2-(tert-butyl)-N-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine, the aromatic pyrazine hydrogens were observed as a singlet at δ 9.03 and doublets at δ 8.32–8.30 ppm. nih.gov The specific placement of the pyridinyl group at the C3 position would be confirmed by the absence of a proton signal for H3 and through two-dimensional NMR techniques like HMBC, which would show correlations between the pyridinyl protons and the C3 carbon of the imidazo[1,2-a]pyrazine core. nih.gov
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. In a representative imidazo[1,2-a]pyrazine derivative, aromatic carbons of the fused ring system typically resonate between δ 116 and 148 ppm. nih.gov The precise chemical shifts are sensitive to the electronic effects of substituents on the ring.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Imidazo[1,2-a]pyrazine Derivative Data is for 2-(tert-butyl)-N-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine to illustrate typical chemical shifts. nih.gov
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyrazine Ring Protons | 9.03 (s), 8.32-8.30 (d) | 147.2 - 116.3 |
| NH Proton | 3.08 (s) | - |
| tert-butyl Protons | 1.09 (s) | 30.0 (CH₃), 57.0 (Quaternary C) |
| Aromatic Carbons | - | 10 distinct signals from 147.21 to 116.30 |
Note: 's' denotes singlet, 'd' denotes doublet. The table is interactive and can be sorted.
Mass Spectrometry (MS) Techniques (e.g., HRMS, ESI-MS)
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique commonly used for nitrogen-containing heterocyclic compounds, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula. For example, in the characterization of a newly synthesized 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine, the mass spectrum showed a molecular ion at m/z 295. tsijournals.com Subsequent HRMS analysis yielded a mass of 295.1545 for the [M+H]⁺ ion, which corresponded well with the calculated value of 295.1553 for the formula C₁₇H₁₉ON₄, thus confirming its composition. tsijournals.com For 3-Pyridin-2-ylimidazo[1,2-a]pyrazine (C₁₂H₈N₄), HRMS would be used to confirm the expected exact mass of its protonated ion.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and bonding within a molecule. For the imidazo[1,2-a]pyrazine scaffold, these techniques are used to identify characteristic vibrations of the heterocyclic rings and any substituents.
The FT-IR spectrum of imidazo[1,2-a]pyrazine derivatives shows characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic rings, typically in the 1650–1400 cm⁻¹ region. tsijournals.com For instance, a characteristic absorption around 1546 cm⁻¹ corresponding to the C=N stretch was clearly observed for 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine. tsijournals.com The C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹. Density functional theory (DFT) calculations are often employed to aid in the assignment of vibrational modes for complex heterocyclic systems like imidazo[1,2-a]pyridine (B132010). researchgate.net
FT-Raman spectroscopy provides complementary information. In studies of related 1-(2-pyridyl)imidazo[1,5-a]pyridine metal complexes, the most intense Raman signals were attributed to ring-stretching modes in the 1450–1600 cm⁻¹ spectral region. mdpi.com
Table 2: Typical FT-IR Vibrational Frequencies for Imidazo[1,2-a]pyrazine Analogs
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference Compound |
| Aromatic C-H Stretch | > 3000 | General for aromatic heterocycles |
| C=N Stretch | ~1546 | 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine tsijournals.com |
| Ring Stretching Modes | 1450 - 1600 | 1-(2-pyridyl)imidazo[1,5-a]pyridine complexes mdpi.com |
The table is interactive and can be sorted.
X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing
While a specific crystal structure for this compound is not described in the searched results, studies on related imidazo[1,2-a]pyridine inhibitors have utilized this method to reveal their binding modes in biological targets. rsc.org X-ray analysis of a Co(II) complex with the parent imidazo[1,2-a]pyridine ligand confirmed the planar nature of the fused ring system, with a dihedral angle between the imidazole and pyridine (B92270) rings of just 2.47°. nih.gov Such analysis provides critical insights into the planarity and geometry of the heterocyclic scaffold, which influences crystal packing and intermolecular interactions. For a derivative like this compound, X-ray diffraction would also determine the torsion angle between the imidazo[1,2-a]pyrazine plane and the attached pyridinyl ring.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. This analysis maps various close contacts, such as hydrogen bonds and π–π stacking interactions, which govern the crystal packing.
For a Co(II) complex of imidazo[1,2-a]pyridine, Hirshfeld analysis was used to investigate the supramolecular assembly. nih.gov The analysis revealed that the crystal structure was stabilized by intermolecular C—H···Cl interactions and π–π stacking interactions. The Hirshfeld surface mapped over the dnorm property showed distinct red spots indicating C—H···Cl contacts, which are shorter than the van der Waals radii. The shape-index surface featured adjacent red and blue triangles, which is a characteristic signature of π–π stacking. nih.gov For this compound, this analysis would be instrumental in understanding the roles of the various nitrogen atoms in hydrogen bonding and how the aromatic rings participate in stacking interactions to build the solid-state architecture.
Enzyme Inhibition and Receptor Binding Studies
Derivatives of the imidazo[1,2-a]pyrazine core have been systematically evaluated for their ability to interact with and inhibit various enzymatic targets. These studies are crucial for understanding the structure-activity relationships (SAR) that govern their therapeutic potential.
Kinase Inhibitory Activities
The imidazo[1,2-a]pyrazine structure has proven to be a privileged scaffold for the development of kinase inhibitors, targeting enzymes that are often dysregulated in cancer.
Phosphoinositide 3-Kinase (PI3K): The PI3K-Akt-mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers nih.govdrugbank.com. Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of PI3Kα nih.gov. One study reported a derivative, compound 42 , which exhibited exceptional dual inhibitory activity against PI3Kα and mTOR, with IC50 values of 0.06 nM and 3.12 nM, respectively. This compound represents a promising candidate for a PI3K/mTOR targeted anti-cancer agent drugbank.com. The pan-PI3K inhibitor LY294002, which shares structural similarities, has shown effectiveness in overcoming drug resistance in FLT3-mutant acute myeloid leukemia (AML) cells by interfering with the PI3K/Akt signaling pathway frontiersin.org.
Aurora Kinases: These serine/threonine kinases are essential for cell cycle regulation, and their inhibition is a validated strategy in oncology. An imidazo[1,2-a]pyrazine-based compound was identified as a potent Aurora kinase inhibitor. Subsequent optimization, including fluoroamine and deuterated analogues, led to compounds with improved pharmacokinetic profiles, highlighting the tractability of this scaffold for developing orally bioavailable drugs nih.gov.
FLT3 and NEK2: The FMS-like tyrosine kinase 3 (FLT3) is a key target in acute myeloid leukemia (AML) nih.gov. While research has focused on the related imidazo[1,2-a]pyridine-thiophene scaffold, these studies provide valuable insights. Starting from a NIMA-related kinase 2 (NEK2) inhibitor, researchers developed derivatives that also potently inhibited FLT3 and its drug-resistant mutants (D835V, F691L) nih.gov. This suggests the broader imidazo-heterocycle class is a promising starting point for developing inhibitors against clinically relevant resistance mutations in AML nih.gov.
EphB4, IKK, CDK9: Extensive searches of the available literature did not yield specific studies detailing the inhibitory activity of this compound or its direct derivatives against EphB4, IKK, or CDK9 kinases.
ATPase Inhibition Mechanisms
Helicobacter pylori VirB11 ATPase: The Type IV Secretion System (T4SS) is critical for the virulence of the gastric pathogen H. pylori, and the VirB11 ATPase HP0525 is an essential component of this system nih.govnewcastle.edu.au. A novel series of 8-amino imidazo[1,2-a]pyrazine derivatives were developed as inhibitors of HP0525 nih.govresearchgate.net. Virtual screening initially identified the imidazo[1,2-a]pyrazine scaffold as a potential ATP mimic ucl.ac.uk. Subsequent synthesis and in vitro screening identified a lead compound with an IC50 value of 7 μM, which was shown to be a competitive inhibitor of ATP ucl.ac.uk. Further structure-activity relationship studies have been conducted to probe the binding interactions and optimize these inhibitors as potential antibacterial agents that target virulence rather than bacterial growth nih.govresearchgate.netucl.ac.uk.
| Compound Class | Target | Lead Compound IC50 | Mechanism of Inhibition | Reference |
|---|---|---|---|---|
| 8-amino imidazo[1,2-a]pyrazines | VirB11 ATPase (HP0525) | 7 µM | Competitive with ATP | ucl.ac.uk |
| PEGylated-imidazo[1,2-a]pyrazines | VirB11 ATPase (HP0525) | Improved inhibition over parent compound | Not specified | nih.gov |
Mycobacterial ATP Synthase: No specific studies on the inhibition of Mycobacterial ATP synthase by this compound derivatives were identified in the reviewed literature.
Topoisomerase IIα Catalytic Inhibition Assays
There is no available research from the reviewed sources that specifically investigates the catalytic inhibition of Topoisomerase IIα by compounds based on the this compound scaffold.
Phosphodiesterase Inhibitory Activity
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is an enzyme that negatively regulates the cGAS-STING pathway, a critical component of the innate immune system. A recent study identified an imidazo[1,2-a]pyrazine derivative (compound 7 ) as a highly potent and selective ENPP1 inhibitor nih.gov. This compound displayed significant inhibitory activity with IC50 values of 5.70 nM and 9.68 nM in different assays, while showing only weak inhibition against related enzymes ENPP2 and ENPP3. This highlights the potential of this scaffold in the development of agents for cancer immunotherapy nih.gov.
| Compound | ENPP1 IC50 (nM) | Selectivity | Reference |
|---|---|---|---|
| Compound 7 | 5.70 - 9.68 | High selectivity over ENPP2 and ENPP3 | nih.gov |
Proton Pump Inhibition Studies
While the related imidazo[1,2-a]pyridine scaffold has been associated with proton pump inhibitory activity, specific studies detailing this mechanism for this compound derivatives were not found in the reviewed scientific literature researchgate.net.
Cellular Mechanism of Action Studies (In Vitro)
Beyond direct enzyme inhibition, studies have explored the effects of imidazo[1,2-a]pyrazine derivatives on cellular processes, confirming that their enzymatic activity translates into functional cellular outcomes.
A series of novel diarylamide and diarylurea derivatives featuring the imidazo[1,2-a]pyrazine scaffold were synthesized and evaluated for their antiproliferative effects against the A375P human melanoma cell line nih.gov. Several of these compounds demonstrated potent activity, with IC50 values in the sub-micromolar range. The most potent derivatives exhibited IC50 values below 0.06 μM, indicating a powerful anti-proliferative mechanism in these cancer cells nih.gov.
In the context of immunotherapy, the ENPP1 inhibitor compound 7 was shown to functionally block the hydrolysis of 2'3'-cGAMP, the natural ligand for the STING protein. In cellular assays, this compound enhanced the mRNA expression of downstream target genes of the STING pathway, including IFNB1, CXCL10, and IL6, confirming its ability to boost innate immune signaling pathways nih.gov.
Furthermore, studies on the related imidazo[1,2-a]pyridine-thiophene scaffold against FLT3-driven AML cell lines showed that the lead compound induced apoptosis, which was identified as the mechanism for its anti-proliferative action nih.gov. This suggests that apoptosis induction is a likely cellular outcome for similarly targeted kinase inhibitors based on the imidazo[1,2-a]pyrazine core.
Antiproliferative Effects on Cancer Cell Lines (e.g., MCF-7, HT-29, B16F10, Dami cell line)
Derivatives of the imidazo[1,2-a]pyrazine and the closely related imidazo[1,2-a]pyridine core have demonstrated significant antiproliferative activity across a panel of human cancer cell lines. The specific substitutions on the heterocyclic core are crucial in determining the potency and selectivity of these compounds. researchgate.net
For instance, a series of 3-aminoimidazo[1,2-a]pyridine derivatives were tested against MCF-7 (breast cancer), HT-29 (colon cancer), and B16F10 (melanoma) cell lines. One compound featuring a 2,4-difluorophenyl substitution at the C-2 position and a p-fluorophenyl amine at the C-3 position was found to be most effective against the MCF-7 cell line, with a half-maximal inhibitory concentration (IC50) of 9.60 µM. researchgate.net Another study highlighted a different derivative, 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine, which showed potent activity against MCF-7 cells with an IC50 value of 11 µM. rsc.orgrsc.org
In studies focused on the imidazo[1,2-a]pyrazine scaffold, derivatives have also shown promise. While some newly designed derivatives did not show significant inhibition of HeLa and MCF-7 cancer cell growth at a concentration of 10 μg/mL, this low cytotoxicity was considered an advantage for their potential as antioxidants. However, other research has successfully developed potent imidazo[1,2-a]pyrazine-based diarylurea derivatives with significant efficacy against the A375P human melanoma cell line, with several compounds demonstrating IC50 values below 0.06 μM. nih.gov
Investigations into the effects on the Dami cell line, a human megakaryoblastic leukemia cell line, have also been conducted. Certain imidazo[1,2-a]pyrazine derivatives, such as SCA41 and SCA44, were found to inhibit Dami cell growth in a dose-dependent manner. At a concentration of 100 µM, SCA44 achieved a 91% inhibition of cell growth. The antiproliferative mechanism was determined to be dependent on the chemical substitutions on the imidazo[1,2-a]pyrazine skeleton, particularly the presence of a 2-carbonitrile group and the length of the 8-aminoaliphatic group. nih.gov
| Compound Class | Specific Derivative | Cell Line | IC50 (μM) |
|---|---|---|---|
| Imidazo[1,2-a]pyridine | Compound with 2,4-difluorophenyl at C-2 and p-fluorophenyl amine at C-3 | MCF-7 | 9.60 ± 3.09 |
| Imidazo[1,2-a]pyridine | 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b) | MCF-7 | 11 |
| Imidazo[1,2-a]pyrazine | Diarylurea derivative (15d) | A375P (Melanoma) | <0.06 |
| Imidazo[1,2-a]pyrazine | Diarylurea derivative (17e) | A375P (Melanoma) | <0.06 |
| Imidazo[1,2-a]pyrazine | Diarylurea derivative (18c) | A375P (Melanoma) | <0.06 |
Induction of Apoptosis and Cell Cycle Modulation in Cellular Models
Several studies have confirmed that imidazo[1,2-a]pyridine and pyrazine derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. nih.govnih.gov
In melanoma and cervical cancer cell lines, a specific imidazo[1,2-a]pyridine derivative (compound 6) was shown to induce G2/M cell cycle arrest and significantly increase the level of intrinsic apoptosis. nih.gov This process was associated with an increase in the expression of pro-apoptotic proteins like BAX and active caspase-9, and a corresponding decrease in anti-apoptotic proteins. nih.govresearchgate.net The tumor suppressor protein p53 and the cell cycle inhibitor p21 were also upregulated. nih.gov Further experiments involving the silencing of p53 suggested that the induced apoptosis is at least partially mediated by a p53-dependent pathway. nih.govresearchgate.net
Similarly, in non-small cell lung cancer (NSCLC) cells, novel imidazo[1,2-a]pyridine derivatives were found to induce apoptosis by impairing the mitochondrial membrane potential. This was achieved by increasing the expression of pro-apoptotic BAX and BAK1 while decreasing anti-apoptotic BCL2, ultimately leading to caspase-9/3 activation. researchgate.netnih.gov These compounds also promoted p53-mediated cell cycle arrest. researchgate.net Other investigations on breast cancer cells showed that a different imidazo[1,2-a]pyridine compound (IP-5) induced cell cycle arrest at both the G0/G1 and G2/M phases, which was confirmed by elevated levels of p53 and p21 proteins. nih.gov
Modulation of Cellular Signaling Pathways
The anticancer activity of imidazo-based heterocycles is frequently linked to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and inflammation.
One of the key pathways modulated by these compounds is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. A novel imidazo[1,2-a]pyridine derivative was found to reduce the levels of phosphorylated protein kinase B (p-Akt) and phosphorylated mechanistic target of rapamycin (p-mTOR), effectively inhibiting this pro-survival pathway in melanoma and cervical cancer cells. nih.gov Other studies have confirmed the ability of imidazo[1,2-a]pyridine compounds to inhibit the Akt signaling pathway in breast cancer cells. nih.gov
Another important target is the STAT3/NF-κB signaling pathway, which plays a crucial role in inflammation-driven cancer. A novel imidazo[1,2-a]pyridine derivative, designated MIA, was shown to suppress STAT3 phosphorylation at Tyr705 and diminish the DNA-binding activity of NF-κB in breast and ovarian cancer cell lines. nih.gov This led to the reduced expression of downstream targets like cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS). The anti-inflammatory effects of MIA were enhanced when co-administered with curcumin. nih.gov
Furthermore, some imidazo[1,2-a]pyridine derivatives have been shown to induce cytotoxicity in lung cancer cells by increasing the activity of NADPH oxidase (NOX). This leads to the generation of reactive oxygen species (ROS), which triggers oxidative stress-mediated apoptosis and inactivation of the p38MAPK pathway, contributing to cell cycle arrest. researchgate.netnih.gov
Antimicrobial Activity Profiling (In Vitro)
Antibacterial Spectrum and Potency
The imidazo[1,2-a]pyrazine scaffold has been explored for the development of novel antibacterial agents. A series of 8-amino imidazo[1,2-a]pyrazine derivatives were developed as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system (T4SS). nih.govresearchgate.net The T4SS is crucial for the pathogenicity of several important Gram-negative bacteria, such as Helicobacter pylori, making it an attractive target for new antibacterial drugs. nih.gov
In broader screenings, various imidazo[1,2-a]pyrazine derivatives have shown notable activity. For example, certain tetra-substituted imidazo[1,2-a]pyrazines displayed pronounced antibacterial activity against Staphylococcus aureus at a concentration of 100 μg/mL. The development of flexible synthetic routes has allowed for the creation of diverse libraries of both 2-aryl and 3-aryl substituted imidazo[1,2-a]pyrazines to probe their structure-activity relationships as potential antibacterial agents. nih.govnewcastle.edu.au
| Compound Class | Bacterial Strain | Activity Noted |
|---|---|---|
| Tetra-substituted imidazo[1,2-a]pyrazines | Staphylococcus aureus | Pronounced activity at 100 μg/mL |
| 8-amino imidazo[1,2-a]pyrazines | Gram-negative bacteria (e.g., H. pylori) | Inhibition of Type IV Secretion System |
Antifungal Efficacy
Derivatives of imidazo[1,2-a]pyrazine have also been evaluated for their antifungal properties. A study investigating 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hybrids found that four C-3 substituted analogs showed significant antifungal activity against pathogenic Sporothrix species. nih.govresearchgate.net Interestingly, these compounds demonstrated synergistic interactions with the conventional antifungal drug itraconazole, suggesting their potential use in combination therapy to overcome resistance. nih.gov The activity was dependent on the specific substitution on the imidazopyrazine ring. nih.govresearchgate.net
In another study, screenings of various imidazo[1,2-a]pyrazine derivatives revealed excellent zone of inhibition against the fungi Candida albicans and Aspergillus niger at a concentration of 50 μg/mL. The promising antifungal potential and low toxicity of these compounds indicate they could be a therapeutic alternative for treating fungal infections. nih.gov
Antiprotozoal Activities (e.g., Antileishmanial)
The imidazo[1,2-a]pyrazine core is a promising scaffold for the development of new antileishmanial agents. Leishmaniasis is a parasitic disease for which current treatments suffer from toxicity and emerging resistance.
A series of 2-phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyrazines, which are close structural analogs of the title compound, were synthesized and evaluated for their activity against Leishmania major. Two derivatives from this series exhibited potent activity against both the promastigote and amastigote forms of the parasite, with IC50 values in the micromolar to submicromolar range. nih.gov These compounds also displayed low cytotoxicity against mammalian macrophage and fibroblast cells, indicating a favorable selectivity index. nih.gov
Further research has identified the parasitic enzyme casein kinase 1 (L-CK1) as a putative molecular target for these compounds. nih.govnih.gov One potent imidazo[1,2-a]pyrazine-based hit compound, CTN1122, was found to target L-CK1.2 in the low micromolar range. nih.gov Structural modeling has provided insights into how substitutions at the C-3 position of the imidazo[1,2-a]pyrazine core, such as a 4-pyridyl moiety, contribute to the inhibition of this essential parasitic kinase. nih.gov
An in-depth analysis of the antiviral potential of this compound and its derivatives reveals a promising scaffold for therapeutic development. This article delves into the mechanistic investigations, both in vitro and in preclinical models, that underpin the scientific interest in this class of compounds.
Future Directions and Emerging Research Avenues
Rational Design and Synthesis of Next-Generation Imidazo[1,2-a]pyrazine (B1224502) Analogues
The future of 3-pyridin-2-ylimidazo[1,2-a]pyrazine lies in the rational design of novel analogues with enhanced potency, selectivity, and desirable pharmacokinetic properties. Current research focuses on strategic structural modifications to the core scaffold. Synthetic chemists are exploring diverse methodologies, including multicomponent reactions and C-H functionalization, to efficiently generate libraries of new derivatives. rsc.org
Key strategies in the design of next-generation analogues include:
Scaffold Hopping and Core Modification: Replacing or modifying the imidazo[1,2-a]pyrazine core with alternative heterocyclic systems to discover novel intellectual property and improved drug-like properties. acs.org Computational techniques that assess 3D shape and electrostatic similarity are instrumental in identifying viable replacement scaffolds. acs.org
Positional Diversification: Introducing a variety of substituents at different positions (C2, C3, C6, C8) of the imidazo[1,2-a]pyrazine ring. For instance, studies on derivatives designed as tubulin polymerization inhibitors and tropomyosin receptor kinase (TRK) inhibitors have demonstrated that modifications at these positions significantly impact biological activity. nih.govnih.gov
Structure-Guided Optimization: Utilizing X-ray crystallography data of target-ligand complexes to inform the design of new analogues. nih.gov This approach has been successfully used to develop selective Aurora-A kinase inhibitors by understanding the specific interactions between the imidazo[1,2-a]pyrazine core and the kinase active site. nih.gov A series of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides were designed using this strategy to act as potent and selective pan-Trk inhibitors. nih.gov
Recent synthetic efforts have produced a variety of substituted imidazo[1,2-a]pyrazines, showcasing the scaffold's adaptability for creating diverse chemical entities aimed at various biological targets. tsijournals.comnih.gov
Development of this compound as Chemical Probes for Biological Research
The inherent photophysical properties of certain heteroaromatic systems open the door for their use as molecular tools. An emerging area of research is the development of this compound and its derivatives as chemical probes. These probes are designed to detect and visualize specific biological molecules, ions, or processes within living systems.
The closely related imidazo[1,2-a]pyridine (B132010) scaffold has already proven its utility in this domain. Researchers have successfully designed and synthesized imidazo[1,2-a]pyridine-based fluorescent probes for the selective detection of metal ions like Fe³⁺ and Hg²⁺ in aqueous media and within cells. rsc.orgnih.gov These probes typically consist of the imidazopyridine fluorophore coupled with a specific recognition group for the target analyte. nih.govresearchgate.net The interaction with the target triggers a change in the probe's fluorescence, such as a "turn-on" or "turn-off" response. nih.gov
Drawing inspiration from these successes, future work will likely focus on:
Designing Fluorogenic Probes: Modifying the this compound structure to enhance its intrinsic fluorescence or to create environmentally sensitive fluorophores whose emission properties change upon binding to a target. The photophysical properties of some synthesized imidazo[1,2-a]pyrazine derivatives have already been noted, suggesting this is a promising avenue. rsc.orgrsc.org
Introducing Recognition Moieties: Attaching specific binding units to the core scaffold that can selectively interact with targets of interest, such as enzymes, specific proteins, or metal ions.
Application in Bioimaging: Utilizing these newly developed probes for real-time imaging of biological events in living cells and organisms, providing valuable insights into cellular function and disease pathology. nih.govresearchgate.net
Exploration of Structure-Property Relationships for Enhanced Target Engagement
A deep understanding of the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to drug discovery. For the imidazo[1,2-a]pyrazine class, extensive SAR studies are underway to delineate the structural requirements for potent and selective engagement with various biological targets, particularly protein kinases.
Researchers have systematically modified the imidazo[1,2-a]pyrazine scaffold and analyzed the resulting impact on inhibitory activity against targets like Aurora kinases and phosphoinositide 3-kinases (PI3K). nih.govnih.govnih.gov These studies have revealed critical insights into how different substituents influence target binding and selectivity.
| Target | Scaffold Position | Key SAR Findings |
| Aurora Kinase A/B | Pyrazole (B372694) substituent | Introduction of acetic acid amides onto a pyrazole substituent was found to influence Aurora A/B selectivity and improve the profile against off-target kinases. nih.gov |
| Aurora-A Kinase | C3, C6, C8 | Co-crystallization revealed key interactions, leading to the design of potent inhibitors with high selectivity based on substitutions at these positions. nih.gov |
| PI3Kα | General Scaffold | Docking analysis of 49 inhibitors identified key pharmacophoric features necessary for potent inhibition. nih.gov |
| Various Cancer Lines | C2, C3, C6, C8 | Systematic substitutions at these positions led to the identification of compounds with significant cytotoxic effects, allowing for the development of SAR models. nih.govresearchgate.net |
Future research will continue to build on this foundation by employing biophysical techniques like X-ray crystallography and computational modeling to gain atomic-level insights into how these compounds interact with their targets. This knowledge is crucial for designing next-generation inhibitors with superior affinity and precisely tailored selectivity profiles.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of novel therapeutic agents. For the imidazo[1,2-a]pyrazine scaffold, these computational tools offer a powerful approach to accelerate the discovery process.
Quantitative Structure-Activity Relationship (QSAR) studies are already being applied to predict the biological activity of imidazo[1,2-a]pyrazine derivatives. ijirset.comresearchgate.net These models use statistical methods to correlate physicochemical properties and structural descriptors with cytotoxic effects on cancer cell lines. ijirset.com Advanced 3D-QSAR models have been developed for PI3Kα inhibitors, using docking analyses to align molecules and generate predictive models that can guide the design of new, more potent compounds. nih.gov
Emerging avenues in this field include:
Deep Learning for De Novo Design: Utilizing generative models, such as Generative Adversarial Networks (GANs) or adversarial autoencoders, to design entirely new imidazo[1,2-a]pyrazine analogues with desired properties. youtube.com A similar approach has been successfully used to design novel benzimidazole-pyrazine derivatives as potential receptor antagonists. tandfonline.com
Predictive Modeling: Employing ML algorithms to build sophisticated models that can predict not only biological activity but also absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize compounds with better drug-like characteristics.
Virtual Screening: Using AI-powered platforms to rapidly screen vast virtual libraries of potential imidazo[1,2-a]pyrazine derivatives against specific biological targets, identifying the most promising candidates for synthesis and experimental testing.
These in silico methods promise to significantly reduce the time and cost associated with traditional drug discovery by focusing laboratory efforts on compounds with the highest probability of success.
Role of Imidazo[1,2-a]pyrazine Scaffold in Chemical Biology and Drug Discovery Research
The imidazo[1,2-a]pyrazine core is firmly established as a "privileged scaffold" in medicinal chemistry. rsc.org This designation stems from its ability to serve as a template for developing ligands for a wide range of biological targets, leading to compounds with diverse pharmacological activities. tsijournals.com Its structural similarity to purines allows it to interact with a variety of enzymes and receptors that recognize purine-based structures, such as kinases. tsijournals.comijirset.com
The demonstrated efficacy of imidazo[1,2-a]pyrazine derivatives in various therapeutic areas underscores the scaffold's importance:
Oncology: As inhibitors of key cancer-related targets like Aurora kinases, PI3K, and tubulin. nih.govnih.govdrugbank.com
Inflammation and Immunology: By targeting kinases involved in inflammatory signaling pathways.
Infectious Diseases: Showing potential as antibacterial agents. tsijournals.com
The versatility and synthetic tractability of the imidazo[1,2-a]pyrazine scaffold ensure its continued prominence in drug discovery. Future research will undoubtedly uncover new biological targets and therapeutic applications for this remarkable heterocyclic system, further solidifying its role as a cornerstone of modern medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 3-Pyridin-2-ylimidazo[1,2-a]pyrazine and its derivatives?
- Methodology : The compound can be synthesized via iodine-catalyzed multicomponent reactions (MCRs) using tert-butyl isocyanide, aryl aldehydes, and 2-aminopyrazine at room temperature. This method offers high yields (up to 95%) and avoids decomposition of acid-sensitive intermediates . Alternative approaches include palladium-catalyzed Suzuki cross-coupling and direct C-H functionalization for regioselective substitution at positions C3, C6, and C8 .
Q. How are spectroscopic techniques (e.g., NMR, HRMS) employed to characterize imidazo[1,2-a]pyrazine derivatives?
- Methodology :
- ¹H/¹³C NMR : Used to confirm regiochemistry and substituent positions. For example, coupling constants (e.g., ) distinguish between isomers .
- HRMS (ESI-QTOF) : Validates molecular ions (e.g., [M + Na]⁺ peaks) with high precision (±0.0005 m/z) .
- X-ray crystallography : Resolves ambiguities in complex hybrids (e.g., benzoimidazole-pyrrolo[1,2-a]pyrazine structures) .
Q. What are the primary biological activities associated with imidazo[1,2-a]pyrazine scaffolds?
- Key Findings :
- Anti-inflammatory : Hybrid derivatives show promise in mitigating sepsis-induced acute lung injury (ALI) via NF-κB pathway modulation .
- Telomerase inhibition : Selectively targets cancer cells by disrupting telomere maintenance .
- Adrenergic receptor modulation : Piperazinyl-substituted derivatives exhibit α₂-receptor selectivity, linked to hypoglycemic activity .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitution reactions of imidazo[1,2-a]pyrazines be addressed?
- Methodology :
- Theoretical guidance : Electron density calculations predict reactivity (position 3 > 5 for electrophilic attack; 5/8 for nucleophilic substitution) .
- Catalytic control : Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts achieves enantioselectivity (up to 95% ee) using cesium carbonate to suppress racemization .
Q. What strategies optimize the biological activity of imidazo[1,2-a]pyrazine derivatives through structural modification?
- Approaches :
- Hybrid scaffolds : Fusion with benzoimidazole or pyrrolo[1,2-a]pyrazine enhances photophysical properties (e.g., blue fluorescence for bioimaging) .
- Substituent tuning : Methyl or halogen groups at C2/C5 improve α₂-adrenergic receptor affinity and reduce off-target effects (e.g., β-receptor binding) .
Q. How do competing reaction pathways impact the synthesis of imidazo[1,2-a]pyrazine derivatives, and how are they mitigated?
- Analysis :
- Byproduct formation : For example, α-halocarbonyl condensations with aminopyrazines may yield isomerized products. Reaction optimization (e.g., solvent polarity, acid catalysts like DBSA) suppresses undesired pathways .
- Catalyst selection : Iodine outperforms FeCl₃ or SnCl₄ in MCRs by minimizing side reactions and improving yield .
Q. What in vitro and in vivo models are used to evaluate the pharmacological efficacy of imidazo[1,2-a]pyrazine derivatives?
- Models :
- In vitro : Cyclic AMP assays to assess phosphodiesterase inhibition (e.g., 5-bromo derivatives increase cAMP in cardiac tissue) .
- In vivo : Ob/ob mice models for hypoglycemic activity; LPS-induced ALI models for anti-inflammatory screening .
Data Contradiction Analysis
Q. How can discrepancies in reported biological activities (e.g., receptor binding vs. functional outcomes) be resolved?
- Resolution :
- Receptor profiling : Comparative binding assays (e.g., α₁ vs. α₂ adrenergic receptors) clarify selectivity .
- Metabolic stability studies : Pharmacokinetic profiling (e.g., CYP450 interactions) explains divergent in vitro/in vivo results .
Q. Why do synthetic yields vary significantly across reported methods for similar derivatives?
- Factors :
- Catalyst efficiency : Iodine (5 mol%) in MCRs vs. Pd catalysts in Suzuki couplings .
- Solvent effects : Polar solvents (DMSO) favor cyclization, while toluene improves solubility of bulky intermediates .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
